1,6-Naphthyridin-2(1H)-One

Kinase inhibitor c-Src Scaffold comparison

Researchers developing kinase inhibitors often lose >1,000-fold potency by inadvertently sourcing the 1,8-isomer, derailing SAR studies. 1,6-Naphthyridin-2(1H)-One (CAS 23616-29-7) is the validated core pharmacophore: • FGFR4-selective inhibitors-derivative 19g achieves IC50 = 5.30 nM with in vivo efficacy in HCT116 xenografts • c-Src inhibitors with 10-300-fold selectivity over PDGFR; 1,6-isomer >1,000-fold more potent than 1,8-isomer • Fragment-based Mtb TMK lead generation-2,500-fold potency gains via C3/C5/C7 substitution

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 23616-29-7
Cat. No. B1297893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridin-2(1H)-One
CAS23616-29-7
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C=NC=C2
InChIInChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11)
InChIKeyZQKMVHXJWJNEQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Naphthyridin-2(1H)-One: Kinase and PDE Inhibitor Scaffold


1,6-Naphthyridin-2(1H)-one is a bicyclic heteroaromatic scaffold featuring a fused pyridine-pyridone ring system that has emerged as a privileged structure in medicinal chemistry, with over 17,000 derivatives and >1,000 references reported in the literature [1]. The compound serves as a core pharmacophore for designing potent and selective inhibitors of multiple therapeutic targets, including fibroblast growth factor receptor 4 (FGFR4), the tyrosine kinase c-Src, Mycobacterium tuberculosis thymidylate kinase (Mtb TMK), and cyclic nucleotide phosphodiesterase III (cAMP PDE III) [1]. Its hydrogen-bonding capacity, planar geometry, and substitution-tolerant framework enable rational optimization toward nanomolar potency across diverse target classes, making it a strategic starting point for lead generation campaigns in oncology, infectious disease, and cardiovascular research.

1,6-Naphthyridin-2(1H)-One vs Isomers: Why Substitution Fails


Substituting 1,6-naphthyridin-2(1H)-one with its 1,8-naphthyridin-2(1H)-one isomer or the structurally analogous pyrido[2,3-d]pyrimidin-7(8H)-one scaffold results in dramatic losses in potency and target selectivity due to fundamental differences in kinase binding mode. Direct comparative studies demonstrate that the 1,8-isomer is at least 1,000-fold less potent against c-Src than the 1,6-scaffold, while the pyridopyrimidinone scaffold exhibits only broad similarity but with distinct substitution requirements for optimal activity [1]. Furthermore, unsubstituted 1,6-naphthyridin-2(1H)-one exhibits only weak fragment-level activity (IC50 ≈ 500 μM) against Mtb TMK, whereas strategic substitution at C3, C5, and C7 positions drives potency improvements exceeding 2,500-fold to 200 nM [2]. The scaffold's unique aza-atom geometry and hydrogen-bonding network are non-transferable to its isomers, necessitating procurement of the specific 1,6-regioisomer for kinase inhibitor programs [1].

1,6-Naphthyridin-2(1H)-One vs Structural Analogs: Quantitative Evidence


c-Src Kinase Inhibition: 1,6- vs 1,8-Isomer

In a direct head-to-head comparison of isomeric naphthyridinone scaffolds, optimized 1,6-naphthyridin-2(1H)-one derivatives bearing basic aliphatic side chains at the 7-position exhibited c-Src IC50 values ranging from 10 to 80 nM, whereas the corresponding 1,8-naphthyridin-2(1H)-one analogues were at least 1,000-fold less potent [1]. The 1,6-scaffold also demonstrated comparable activity to the pyrido[2,3-d]pyrimidin-7(8H)-one series, confirming that the 1-aza atom is not required for binding, whereas the 3-aza atom is mandatory [1].

Kinase inhibitor c-Src Scaffold comparison Medicinal chemistry

FGFR4 Inhibition with Isoform Selectivity

Structure-based optimization of the 1,6-naphthyridin-2(1H)-one scaffold yielded compound 19g, which demonstrated an IC50 of 5.30 nM against FGFR4 in a biochemical kinase assay [1]. Critically, 19g exhibited high selectivity over the other three FGFR isoforms (FGFR1, FGFR2, FGFR3), a key differentiator from pan-FGFR inhibitors that carry dose-limiting toxicities due to off-target FGFR1-mediated hyperphosphatemia [1]. In vivo, 19g induced significant tumor inhibition in a HCT116 colorectal cancer xenograft mouse model without apparent toxicity [1].

FGFR4 inhibitor Colorectal cancer Kinase selectivity Drug discovery

Mtb TMK Fragment-to-Lead Optimization

A fragment-based screening campaign identified unsubstituted 1,6-naphthyridin-2(1H)-one as a weak Mtb TMK inhibitor with an IC50 of approximately 500 μM [1]. Through structure-guided optimization informed by co-crystal structures and SAR from the related 3-cyanopyridone series, the team improved potency by 2,500-fold to 200 nM (IC50) while simultaneously improving ligand efficiency [1]. This represents the first reported non-thymidine-like inhibitor class for Mtb TMK [1].

Mtb TMK inhibitor Tuberculosis Fragment-based drug discovery Lead optimization

c-Src Selectivity Over PDGFR

In a comparative kinase profiling study, 1,6-naphthyridin-2(1H)-one derivatives bearing basic aliphatic side chains demonstrated 10–300-fold selectivity for c-Src over the platelet-derived growth factor receptor (PDGFR), a closely related tyrosine kinase [1]. This selectivity window is critical for minimizing PDGFR-mediated toxicities (e.g., edema, cardiotoxicity) that plague many multi-targeted kinase inhibitors. The selectivity profile was less pronounced against fibroblast growth factor receptor (FGFR), indicating that the scaffold can be tuned for specific kinase selectivity through substitution pattern modification [1].

Kinase selectivity c-Src PDGFR Off-target profiling

PDE III Inhibitors Outperforming Milrinone

In a structure-activity relationship study of 1,6-naphthyridin-2(1H)-ones as cAMP PDE III inhibitors, several C5-substituted analogs demonstrated superior enzyme inhibitory activity compared to milrinone, a clinically used PDE III inhibitor [1]. Conversely, modification of the carbonyl group at C3 or N-methylation at N1 resulted in a dramatic loss of enzyme activity, and absence of the C5-methyl group or its shift to C3 or C7 also reduced activity [1]. This precise substitution sensitivity underscores the scaffold's potential for achieving improved cardiotonic efficacy through rational C5 modification [1].

PDE III inhibitor Cardiotonic SAR Medicinal chemistry

1,6-Naphthyridin-2(1H)-One: Key Application Scenarios


FGFR4-Selective Inhibitors for Colorectal & HCC

Procure 1,6-naphthyridin-2(1H)-one as a core scaffold for designing FGFR4-selective inhibitors with nanomolar potency (IC50 = 5.30 nM demonstrated for optimized derivative 19g) and high isoform selectivity over FGFR1/2/3, avoiding the hyperphosphatemia toxicity associated with pan-FGFR inhibitors. The scaffold has shown in vivo tumor inhibition in HCT116 xenograft models without apparent toxicity, supporting its utility in colorectal and hepatocellular carcinoma programs [1].

c-Src Inhibitor Development with PDGFR Selectivity

Utilize the 1,6-naphthyridin-2(1H)-one scaffold to develop c-Src inhibitors with inherent 10–300-fold selectivity over PDGFR, a key advantage over less selective multi-kinase inhibitors. Optimized 7-substituted derivatives achieve c-Src IC50 values of 10–80 nM, and the 1,6-isomer is >1,000-fold more potent than the 1,8-naphthyridinone isomer, ensuring procurement of the correct regioisomer is critical for meaningful SAR studies [1].

Mtb TMK Fragment-Based Discovery for TB

Deploy unsubstituted 1,6-naphthyridin-2(1H)-one as a validated fragment hit (IC50 ≈ 500 μM) for Mtb TMK, with established structure-guided optimization pathways demonstrating 2,500-fold potency improvement to 200 nM. As the first reported non-thymidine-like inhibitor class for Mtb TMK, the scaffold offers a novel chemical starting point for tuberculosis drug discovery distinct from thymidine analog approaches [1].

Next-Gen PDE III Inhibitors for Cardiotonics

Leverage the 1,6-naphthyridin-2(1H)-one scaffold to design PDE III inhibitors with potency exceeding milrinone, as demonstrated by several C5-substituted analogs. Strategic substitution at C5 improves enzyme inhibitory activity, while modifications at C3 or N1 abolish activity, providing clear SAR guidance for lead optimization in cardiovascular research programs [1].

Technical Documentation Hub

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